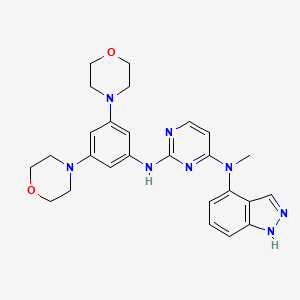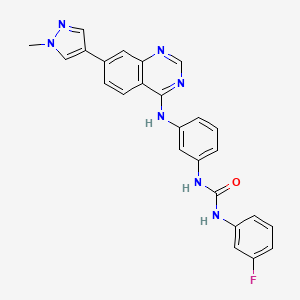
SP-96
Overview
Description
SP-96 is a newly discovered small molecule quinazoline derivative and an inhibitor of Aurora Kinase B. Aurora Kinase B is a serine-threonine kinase that plays a critical role in cell division by ensuring proper chromosome segregation. This compound is notable for being the first non-ATP-competitive inhibitor of Aurora Kinase B, exhibiting high selectivity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SP-96 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the Quinazoline Core: This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents under high-temperature conditions.
Functionalization: The quinazoline core is then functionalized with various substituents to enhance its activity and selectivity. This often involves halogenation, alkylation, or acylation reactions.
Final Coupling: The final step involves coupling the functionalized quinazoline with specific side chains that confer the desired biological activity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
SP-96 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinazoline N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydroquinazoline derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions include various substituted quinazolines, which can be further functionalized to enhance their biological activity.
Scientific Research Applications
Chemistry
In chemistry, SP-96 serves as a valuable tool for studying the structure-activity relationships of quinazoline derivatives. Its unique non-ATP-competitive inhibition mechanism provides insights into designing more selective kinase inhibitors.
Biology
In biological research, this compound is used to study the role of Aurora Kinase B in cell division and its implications in cancer. It helps in understanding how inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells.
Medicine
This compound has significant potential in cancer therapy. Its high selectivity for Aurora Kinase B over other kinases like FLT3 and KIT reduces the risk of side effects such as neutropenia, making it a promising candidate for clinical development .
Industry
In the pharmaceutical industry, this compound is being explored for its potential to be developed into a therapeutic drug for treating cancers that overexpress Aurora Kinase B.
Mechanism of Action
SP-96 exerts its effects by binding to Aurora Kinase B in a non-ATP-competitive manner. This means it does not compete with ATP for binding to the kinase. Instead, it binds to an allosteric site, inducing a conformational change that inhibits the kinase’s activity. This inhibition prevents the proper segregation of chromosomes during cell division, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Barasertib: An ATP-competitive inhibitor of Aurora Kinase B, but with less selectivity, leading to higher toxicity.
Alisertib: Another ATP-competitive inhibitor with broader kinase inhibition profile.
Uniqueness of SP-96
This compound is unique due to its non-ATP-competitive inhibition mechanism, which provides higher selectivity and reduces off-target effects. This makes it a more promising candidate for cancer therapy compared to other Aurora Kinase B inhibitors .
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[3-[[7-(1-methylpyrazol-4-yl)quinazolin-4-yl]amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN7O/c1-33-14-17(13-29-33)16-8-9-22-23(10-16)27-15-28-24(22)30-20-6-3-7-21(12-20)32-25(34)31-19-5-2-4-18(26)11-19/h2-15H,1H3,(H,27,28,30)(H2,31,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDYRZUPKPBLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC(=CC=C4)NC(=O)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(N-Boc-8-azabicyclo[3.2.1]oct-3-yl)methylboronic acid](/img/structure/B8134177.png)
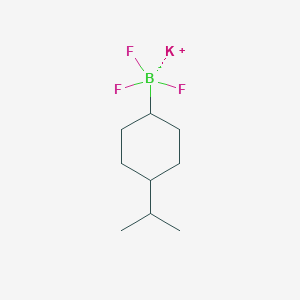
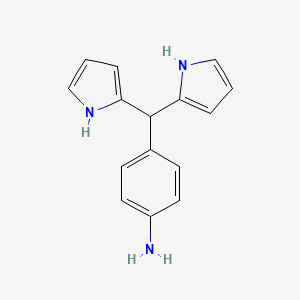
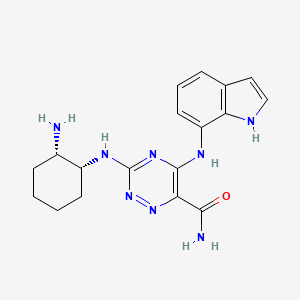
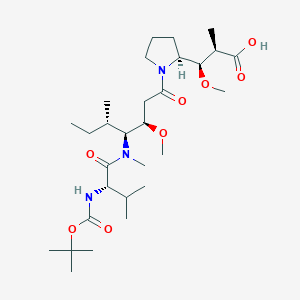
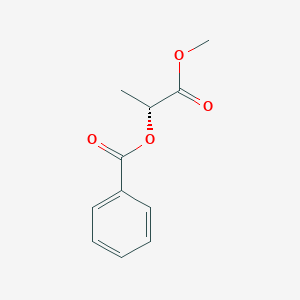
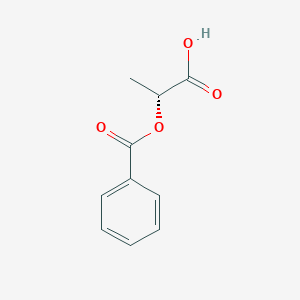
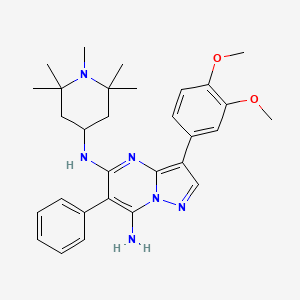
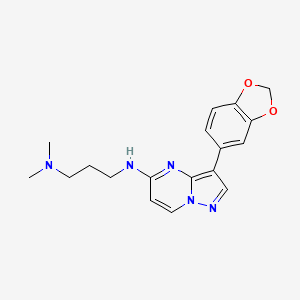
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methylamino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B8134222.png)
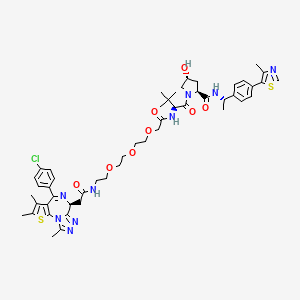
![potassium;2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoate](/img/structure/B8134249.png)
